Pterolactone A
Overview
Description
Pterolactone A is a norsesquiterpene lactone isolated from the leaves of Pterocarya stenoptera, a species belonging to the Juglandaceae family . This compound has garnered interest due to its unique structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pterolactone A is typically isolated from natural sources rather than synthesized. The isolation process involves extracting the leaves of Pterocarya stenoptera using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extract is then subjected to chromatographic techniques to purify this compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications.
Chemical Reactions Analysis
Types of Reactions: Pterolactone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Pterolactone A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is used as a model compound to study the reactivity and properties of norsesquiterpene lactones.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases, particularly those involving inflammation and microbial infections.
Industry: Although not widely used industrially, this compound’s unique structure makes it a valuable compound for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pterolactone A involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to cellular receptors and modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Pterolactone A is unique among norsesquiterpene lactones due to its specific structure and biological activities. Similar compounds include:
Properties
IUPAC Name |
(8R)-8-hydroxy-5,7,7-trimethyl-4,8-dihydro-3H-cyclopenta[g]isochromene-1,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-7-8-4-5-19-14(18)9(8)6-10-11(7)13(17)15(2,3)12(10)16/h6,12,16H,4-5H2,1-3H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXKRFPEOUYPOW-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1CCOC3=O)C(C(C2=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC3=C1CCOC3=O)[C@H](C(C2=O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural differences between pterolactone and 3-methoxypterolactone, and were any biological activities associated with these compounds?
A1: The study isolated both pterolactone and a novel derivative, 3-methoxypterolactone, from the leaves of Cyclocarya paliurus. [] While the paper doesn't provide detailed spectroscopic data for pterolactone, it indicates that the structural difference lies in the presence of a methoxy group (-OCH3) at the 3-position in 3-methoxypterolactone. Unfortunately, the study did not investigate the biological activity of either pterolactone or 3-methoxypterolactone against glycosidase and glycogen phosphorylase. [] Further research is needed to elucidate the potential impact of this structural modification on biological activity.
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